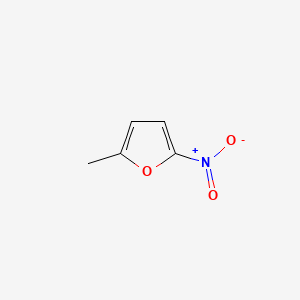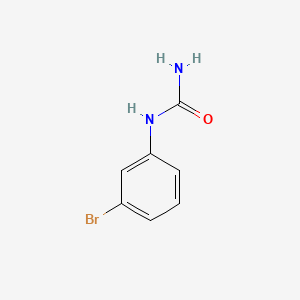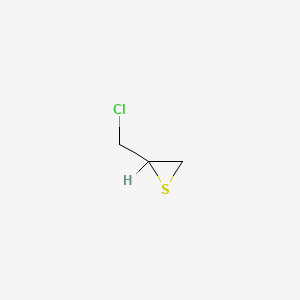
4-Chloro-6-phenyl-1,3,5-triazin-2-amine
説明
4-Chloro-6-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class, which is known for its wide range of applications in chemistry, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The triazine nucleus is a versatile scaffold that has been explored for the development of novel compounds with potential biological activities.
Synthesis Analysis
The synthesis of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine and related compounds can be achieved through various synthetic routes. A notable method involves the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, producing dihydrotriazines which are then converted into the targeted compounds via aromatic dehydrogenation (Dolzhenko et al., 2021). This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating triazine derivatives.
Molecular Structure Analysis
The crystal structure of triazine derivatives, including those similar to 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, reveals interesting aspects of their molecular architecture. X-ray crystallography of certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines has provided insights into their molecular structure, showing the significance of substituent effects on the overall molecular conformation and stability of triazines (Dolzhenko et al., 2021).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, amination reactions of triazines using potassium amide in liquid ammonia have been explored, showing the formation of amino-triazines and providing a pathway for further derivatization (Rykowski & Plas, 1982).
科学的研究の応用
Synthesis Techniques
4-Chloro-6-phenyl-1,3,5-triazin-2-amine has been the subject of various synthesis techniques. A notable method is the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method has demonstrated effectiveness in producing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds with antileukemic activity (Dolzhenko et al., 2021).
Biological Activity
Various derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine have been synthesized and evaluated for their biological activities. For instance, certain compounds prepared through nucleophilic substitutions with various amines were identified as CGRP receptor antagonists, showcasing potential therapeutic applications (Lim et al., 2014).
Chemical Properties and Reactions
Studies have also delved into the chemical properties and reactions of this compound. For example, the amination of triazines, including derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, has been explored, providing insights into the mechanisms of such reactions and their potential utility in further chemical syntheses (Rykowski & Plas, 1982).
Material Science Applications
In the field of material science, derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine have been used in the synthesis of thermally stable and organosoluble aromatic polyamides, indicating potential applications in advanced material development (Yu et al., 2012).
Detection Applications
Additionally, luminescent covalent-organic polymers synthesized using derivatives of this compound have demonstrated applications in detecting nitroaromatic explosives and small organic molecules, showcasing its potential in security and environmental monitoring (Xiang & Cao, 2012).
Safety And Hazards
将来の方向性
The future directions for the study of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine could involve further exploration of its potential as a SARS-CoV-2 agent . Additionally, the compound’s antimicrobial activity could be further investigated, as some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
特性
IUPAC Name |
4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSOANOTPZSYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274642 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenyl-1,3,5-triazin-2-amine | |
CAS RN |
3842-53-3 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3842-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















